molecular formula C20H16N6O B612006 Debio-1347 CAS No. 1265229-25-1

Debio-1347

カタログ番号 B612006
CAS番号: 1265229-25-1
分子量: 356.38
InChIキー: BEMNJULZEQTDJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Debio-1347 is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2), and 3 (FGFR-3), with potential antineoplastic activity . It binds to and inhibits FGFR-1, -2, and -3, which results in the inhibition of FGFR-mediated signal transduction pathways . This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells .


Molecular Structure Analysis

Debio-1347 has a unique chemical scaffold . By interacting with unique residues in the ATP-binding site of FGFR1, FGFR2, or FGFR3, Debio-1347 selectively inhibits FGFR1, FGFR2, and FGFR3 but does not inhibit kinase insert domain receptor (KDR) or other kinases .


Chemical Reactions Analysis

Debio-1347 displayed preferential antitumor activity against cancer cells with various FGFR genetic alterations . Because of its unique binding mode, Debio-1347 can inhibit FGFR2 harboring one type of the gatekeeper mutation that causes resistance to other FGFR inhibitors and block FGFR2 V564F–driven tumor growth .


Physical And Chemical Properties Analysis

Debio-1347 belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

科学的研究の応用

Application 1: Treatment of FGFR Fusion-Positive Advanced Solid Tumors

  • Summary of the Application : Debio-1347 is being used in the treatment of advanced solid tumors that are positive for FGFR (fibroblast growth factor receptor) fusion . This includes a variety of cancers where FGFR signaling dysregulation has been implicated .
  • Methods of Application : Debio-1347 is an oral inhibitor of FGFR 1-3 tyrosine kinases . It has been tested in both in vitro and in vivo tumor models with FGFR1-3 gene fusions . The FUZE clinical trial is investigating its use in patients with solid tumors harboring FGFR1-3 fusion/rearrangement .
  • Results or Outcomes : Debio-1347 has shown efficacy and tolerability in patients harboring FGFR 1-3 fusion, irrespective of tumor type . It exhibited high antitumor activity in the tested models .

Application 2: Treatment of Gastrointestinal Cancers

  • Summary of the Application : Debio-1347 has demonstrated promising antitumor activity in patients with gastrointestinal (GI) cancers harboring an FGFR1-3 fusion .
  • Methods of Application : Debio-1347 is administered orally . The FUZE clinical trial includes patients with GI cancers .
  • Results or Outcomes : Debio-1347 has shown an acceptable initial safety profile and promising antitumor activity in patients with GI cancers harboring an FGFR1-3 fusion .

Application 3: Phase I Study Expansion Cohort

  • Summary of the Application : The Phase I study expansion cohort of the selective FGFR inhibitor Debio 1347 was conducted in patients with solid tumors harboring an FGFR gene fusion .
  • Methods of Application : The study was conducted on patients with solid tumors harboring an FGFR gene fusion . The recommended dose of Debio 1347 was 80 mg per day .
  • Results or Outcomes : Debio 1347 was generally well tolerated and showed signs of activity in solid tumors harboring an FGFR fusion .

Application 4: FUZE Clinical Trial

  • Summary of the Application : The FUZE clinical trial is a Phase 2 study of Debio 1347 in FGFR fusion-positive advanced solid tumors irrespective of the tumor histology .
  • Methods of Application : The trial is a multicenter, basket, 2-stage, adaptive single arm Phase 2 trial investigating Debio 1347 in patients with solid tumors harboring FGFR1-3 fusion/rearrangement .
  • Results or Outcomes : Debio 1347 showed efficacy and tolerability in patients harboring FGFR 1-3 fusion, irrespective of tumor type .

Application 5: Combination with Fulvestrant

  • Summary of the Application : A study was conducted to decide the best dose of Debio 1347 that can be given in combination with the standard hormonal drug, fulvestrant .
  • Methods of Application : The study was conducted to determine the best dose of Debio 1347 that can be given in combination with fulvestrant .
  • Results or Outcomes : The study is still ongoing, and the results are yet to be published .

Application 6: Phase I Study in Advanced Solid Tumors

  • Summary of the Application : A Phase I study was conducted on patients with advanced solid tumors harboring an FGFR gene fusion .
  • Methods of Application : The study was conducted on patients with solid tumors harboring an FGFR gene fusion . The recommended dose of Debio 1347 was 80 mg per day .
  • Results or Outcomes : Debio 1347 was generally well tolerated and showed signs of activity in solid tumors harboring an FGFR fusion .

Application 7: Dose-Escalation Study

  • Summary of the Application : A dose-escalation study of the oral selective FGFR inhibitor Debio 1347 was conducted in patients with advanced solid tumors harboring FGFR gene alterations .
  • Methods of Application : This was a first-in-human, multicenter, open-label study in patients with advanced solid tumors harboring FGFR1–3 gene alterations . Eligible patients received oral Debio 1347 at escalating doses once daily until disease progression or intolerable toxicity .
  • Results or Outcomes : Preliminary efficacy was encouraging and tolerability acceptable up to 80 mg/day .

Safety And Hazards

Debio-1347 was generally well tolerated . The most common treatment-emergent adverse events (TEAEs) were hyperphosphatemia, nausea, constipation, fatigue, alopecia, and nail changes . Only Grade 3 TEAE was hyperphosphatemia in 4 patients (31%) .

将来の方向性

Debio-1347 showed signs of activity in solid tumors harboring an FGFR fusion . The promising results of early phase clinical studies with Debio-1347 have paved the way for a “precision medicine” strategy for biliary tract cancers .

特性

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio-1347

CAS RN

1265229-25-1
Record name Debio-1347
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1347
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZOLIGRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。